molecular formula C63H58Cl2N8O16P2 B12749562 Einecs 278-840-4 CAS No. 78111-49-6

Einecs 278-840-4

Cat. No.: B12749562
CAS No.: 78111-49-6
M. Wt: 1316.0 g/mol
InChI Key: ICGFGLVPEGTTDY-VVQFMSGESA-N
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Description

Einecs 278-840-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various applications.

Chemical Reactions Analysis

Einecs 278-840-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

Einecs 278-840-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool in biochemical assays. Industrially, it could be used in the production of materials, coatings, or other chemical products .

Mechanism of Action

The mechanism of action of Einecs 278-840-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the compound’s structure and functional groups. The exact molecular targets and pathways involved are typically determined through experimental studies and computational modeling .

Comparison with Similar Compounds

Einecs 278-840-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, or applications. For example, compounds with similar molecular formulas or functional groups may exhibit different chemical behaviors under the same conditions .

List of Similar Compounds:

Properties

CAS No.

78111-49-6

Molecular Formula

C63H58Cl2N8O16P2

Molecular Weight

1316.0 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-(2-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate

InChI

InChI=1S/C63H58Cl2N8O16P2/c1-40-35-72(62(76)71-60(40)74)55-33-51(53(84-55)36-81-63(42-17-8-5-9-18-42,43-23-27-45(79-2)28-24-43)44-25-29-46(80-3)30-26-44)89-91(78,87-50-22-13-11-20-48(50)65)83-37-54-52(88-90(77,82-32-14-31-66)86-49-21-12-10-19-47(49)64)34-56(85-54)73-39-69-57-58(67-38-68-59(57)73)70-61(75)41-15-6-4-7-16-41/h4-13,15-30,35,38-39,51-56H,14,32-34,36-37H2,1-3H3,(H,71,74,76)(H,67,68,70,75)/t51-,52-,53+,54+,55+,56+,90?,91?/m0/s1

InChI Key

ICGFGLVPEGTTDY-VVQFMSGESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCC6C(CC(O6)N7C=NC8=C(N=CN=C87)NC(=O)C9=CC=CC=C9)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl

Origin of Product

United States

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